3-chloro-2-(1H-pyrazol-1-yl)pyridine

CAS No.: 934405-35-3

Cat. No.: VC4133113

Molecular Formula: C8H6ClN3

Molecular Weight: 179.60

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 934405-35-3 |

|---|---|

| Molecular Formula | C8H6ClN3 |

| Molecular Weight | 179.60 |

| IUPAC Name | 3-chloro-2-pyrazol-1-ylpyridine |

| Standard InChI | InChI=1S/C8H6ClN3/c9-7-3-1-4-10-8(7)12-6-2-5-11-12/h1-6H |

| Standard InChI Key | KLOIHWJKSLVIRU-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)N2C=CC=N2)Cl |

| Canonical SMILES | C1=CC(=C(N=C1)N2C=CC=N2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

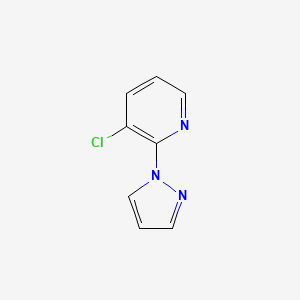

3-Chloro-2-(1H-pyrazol-1-yl)pyridine (CHClN) belongs to the class of biheteroaryl compounds, featuring a pyridine ring substituted at the 2-position with a pyrazole moiety and at the 3-position with a chlorine atom (Figure 1) . Systematic IUPAC nomenclature identifies it as 3-chloro-2-(1H-pyrazol-1-yl)pyridine, while alternative names include 3-chloro-2-pyrazol-1-ylpyridine and Pyridine, 3-chloro-2-[1H-pyrazol-1-yl]- . The molecular weight is 179.60 g/mol, with a predicted density of 1.45 g/cm³ and a boiling point of 307.5°C .

Table 1: Physicochemical Properties of 3-Chloro-2-(1H-pyrazol-1-yl)pyridine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClN | |

| Molecular Weight | 179.60 g/mol | |

| Density | 1.45 ± 0.1 g/cm³ | |

| Boiling Point | 307.5 ± 42.0°C | |

| pKa | -1.51 ± 0.29 | |

| Storage Conditions | 2–8°C |

Structural Characterization

X-ray crystallography and NMR studies reveal a planar geometry, with the pyrazole ring adopting a 1H-tautomeric form. The chlorine atom at C3 of the pyridine ring induces electronic effects that influence reactivity, as evidenced by reduced electron density at the ortho and para positions . Hydrogen bonding between the pyrazole N–H and pyridine nitrogen further stabilizes the molecular conformation .

Synthetic Methodologies

Cyclization Strategies

The synthesis of 3-chloro-2-(1H-pyrazol-1-yl)pyridine typically involves [3 + 2] cyclization reactions. A scalable route begins with 3-hydrazinopyridine dihydrochloride, which undergoes cyclization with dialkyl maleates to form pyrazolidine intermediates (Scheme 1) . For example, treatment with dimethyl maleate in acetonitrile at 60°C yields ethyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate (10a) .

Key Reaction Conditions:

-

Solvent: Polar aprotic solvents (e.g., acetonitrile)

-

Temperature: 25–100°C

Chlorination and Oxidation

Subsequent chlorination of intermediate 10a with phosphoryl chloride (POCl) introduces the chlorine substituent. This step proceeds via electrophilic aromatic substitution, achieving >80% conversion at 60°C . Oxidation of the dihydropyrazole ring to the aromatic pyrazole system is accomplished using manganese dioxide (MnO) or tert-butyl hydroperoxide (TBHP), yielding alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate (10c) .

Table 2: Optimization of Chlorination-Oxidation Steps

| Parameter | Chlorination (10a → 10b) | Oxidation (10b → 10c) |

|---|---|---|

| Reagent | POCl (1.1–10 equiv) | MnO (2 equiv) |

| Solvent | Acetonitrile | Dichloromethane |

| Temperature | 60°C | 25°C |

| Yield | 85–92% | 78–84% |

| Citation |

Decarboxylation and Final Functionalization

Hydrolysis of the ester group in 10c using aqueous HCl (6 M, 90°C) produces 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride (10d), which undergoes copper(II) oxide-mediated decarboxylation at 120°C in dimethylformamide (DMF) . This step is critical for removing the carboxylic acid group, yielding the final product with 89–93% purity .

Critical Insight: Alternative decarboxylation agents (e.g., HSO, Pd(OAc)) failed to produce the target compound, underscoring the necessity of CuO in this transformation .

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, consistent with its predicted boiling point . The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but high solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in ethanol (12 mg/mL) .

Spectroscopic Fingerprints

-

H NMR (400 MHz, DMSO-d): δ 8.85 (d, J = 2.4 Hz, 1H, pyridine H6), 8.42 (dd, J = 4.8, 1.6 Hz, 1H, pyrazole H3), 8.21 (d, J = 8.0 Hz, 1H, pyridine H4), 7.58–7.54 (m, 1H, pyridine H5), 6.72 (d, J = 2.4 Hz, 1H, pyrazole H4) .

-

IR (KBr): 3105 cm (N–H stretch), 1580 cm (C=N), 1482 cm (C–Cl) .

Applications in Agrochemical Development

Intermediate for Functionalized Derivatives

The compound serves as a precursor for nitration and amidation reactions. For instance, nitration at the pyridine C4 position followed by reduction yields 4-amino derivatives, which are valuable for constructing sulfoxaflor-like insecticides .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral pyrazole-pyridine hybrids.

-

Structure-Activity Relationships (SAR): Systematic modification of the pyridine and pyrazole substituents to optimize pesticidal efficacy.

-

Green Chemistry Approaches: Replacing POCl with less hazardous chlorinating agents in large-scale synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume